Product packaging for Elbanizine(Cat. No.:CAS No. 110629-41-9)

Elbanizine

Cat. No.: B034466
CAS No.: 110629-41-9
M. Wt: 445.6 g/mol
InChI Key: QMCHYTVPUAJEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elbanizine is a potent and selective research chemical of significant interest in preclinical neuroscience and pharmacology. It functions as a high-affinity antagonist at specific adrenergic receptor subtypes, modulating sympathetic nervous system signaling with a high degree of selectivity. This targeted mechanism of action makes this compound an invaluable tool for researchers investigating the pathophysiology of cardiovascular disorders, anxiety, and certain types of neuropathic pain. Its well-characterized profile allows scientists to dissect complex adrenergic pathways in vitro and in vivo, contributing to a deeper understanding of receptor function and the development of novel therapeutic targets. Our product is supplied as a high-purity, stable compound, rigorously quality-controlled to ensure batch-to-batch consistency and reliability for your most demanding research applications. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31N5O2 B034466 Elbanizine CAS No. 110629-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-20-19-24(25(31(32)33)21(2)28-20)27-13-14-29-15-17-30(18-16-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,19,26H,13-18H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCHYTVPUAJEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149349
Record name Elbanizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110629-41-9
Record name Elbanizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110629419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elbanizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELBANIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39YD087F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Exemplar-42: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the discovery and development of Exemplar-42, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). It details the rationale for its development, the synthetic pathway, in vitro and in vivo preclinical data, and the experimental protocols utilized for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Discovery of Exemplar-42

The discovery of Exemplar-42 originated from a high-throughput screening campaign aimed at identifying novel covalent inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The screening of an in-house library of over 500,000 compounds against recombinant human BTK identified a promising hit compound with moderate potency. A subsequent structure-activity relationship (SAR) optimization program was initiated, focusing on improving potency, selectivity, and pharmacokinetic properties. This effort led to the synthesis of Exemplar-42, a molecule demonstrating significantly enhanced inhibitory activity and a favorable preclinical profile.

The core chemical scaffold of Exemplar-42 was designed to form a covalent bond with the Cys481 residue in the active site of BTK, leading to irreversible inhibition. This mechanism of action provides prolonged target engagement and potent biological effects. Preclinical studies have demonstrated Exemplar-42's potential as a therapeutic agent for various B-cell lymphomas and autoimmune diseases.

Synthesis Pathway of Exemplar-42

The synthesis of Exemplar-42 is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of the core pyrazolopyrimidine scaffold, followed by the introduction of the acrylamide "warhead" responsible for covalent modification of the target protein.

Diagram: Synthesis Pathway of Exemplar-42

G A Starting Material A (4-phenoxyphenyl)boronic acid C Intermediate 1 Suzuki Coupling A->C Pd(PPh3)4, K2CO3 B Starting Material B 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C D Intermediate 2 Boc Protection C->D Boc2O, DMAP E Intermediate 3 Acryloyl chloride addition D->E 1. TFA 2. Acryloyl chloride, DIPEA F Exemplar-42 Final Product E->F Purification G A Pre-incubation: BTK Enzyme + Exemplar-42 B Initiate Reaction: Add ATP and Substrate A->B C Incubate 30 min B->C D Terminate Reaction C->D E Read Fluorescence Polarization D->E F Calculate IC50 E->F G BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Exemplar42 Exemplar-42 Exemplar42->BTK Inhibits

Elbanizine: A Potent and Selective Inhibitor of TargetKinase1 (TK1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elbanizine is a novel small molecule inhibitor demonstrating high potency and selectivity for TargetKinase1 (TK1), a serine/threonine kinase implicated in various proliferative diseases. This document provides a comprehensive technical overview of this compound, including its binding affinity, mechanism of action, and the key experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its preclinical profile.

Introduction

TargetKinase1 (TK1) is a critical node in cellular signaling pathways that regulate cell cycle progression and apoptosis. Dysregulation of TK1 activity has been linked to the pathogenesis of several cancers, making it a compelling target for therapeutic intervention. This compound has been developed as a highly specific ATP-competitive inhibitor of TK1. This guide details the preclinical data and methodologies used to establish the pharmacological profile of this compound.

Target Protein and Binding Affinity

This compound is a potent inhibitor of TargetKinase1 (TK1). The binding affinity of this compound to TK1 was determined using multiple biophysical and biochemical assays.

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory activity of this compound against TK1.

ParameterValueMethod
Binding Affinity (Kd) 10 nMIsothermal Titration Calorimetry (ITC)
IC50 25 nMLanthaScreen™ Eu Kinase Binding Assay
Ki 15 nMEnzyme Inhibition Kinetics

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of this compound for TK1.

Methodology:

  • Recombinant human TK1 was expressed in E. coli and purified to >95% homogeneity.

  • The protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • This compound was dissolved in 100% DMSO and then diluted in the ITC buffer to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

  • The sample cell of a MicroCal PEAQ-ITC instrument was filled with 200 µL of 10 µM TK1.

  • The injection syringe was filled with 40 µL of 100 µM this compound.

  • A series of 19 injections of 2 µL of this compound were titrated into the sample cell at 25°C.

  • The heat changes upon binding were measured, and the resulting data were fitted to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 value of this compound for TK1.

Methodology:

  • The assay was performed in a 384-well plate format.

  • The reaction mixture contained 5 nM TK1, 2 nM Alexa Fluor™ 647-labeled ATP-competitive tracer, and 2 nM terbium-labeled anti-His tag antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound was serially diluted in DMSO and added to the reaction mixture to achieve a final concentration range from 0.1 nM to 100 µM.

  • The plate was incubated at room temperature for 60 minutes, protected from light.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • The IC50 value was calculated by fitting the dose-response curve using a four-parameter logistic model.

Enzyme Inhibition Kinetics

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition.

Methodology:

  • The kinase activity of TK1 was measured using a radiometric assay with [γ-33P]ATP.

  • The reactions were carried out in a final volume of 25 µL containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM substrate peptide, and 10 nM TK1.

  • The reactions were initiated by the addition of varying concentrations of [γ-33P]ATP.

  • For Ki determination, the assay was performed with multiple fixed concentrations of this compound and varying concentrations of ATP.

  • The reactions were incubated for 30 minutes at 30°C and terminated by spotting onto P81 phosphocellulose paper.

  • The papers were washed extensively in 0.75% phosphoric acid, dried, and the incorporated radioactivity was quantified by scintillation counting.

  • The data were analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition and the Ki value.

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TK1. By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that lead to cell proliferation.

Elbanizine_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TK1 TargetKinase1 (TK1) UpstreamKinase->TK1 Activates Substrate Downstream Substrate TK1->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation This compound This compound This compound->TK1 Inhibits

Caption: this compound inhibits the TK1 signaling pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental procedures used to characterize this compound.

Isothermal Titration Calorimetry Workflow

ITC_Workflow ProteinPrep 1. Purify TK1 Protein LoadITC 4. Load Protein and Drug into ITC ProteinPrep->LoadITC BufferPrep 2. Prepare ITC Buffer BufferPrep->LoadITC DrugPrep 3. Prepare this compound Solution DrugPrep->LoadITC Titration 5. Perform Titration LoadITC->Titration DataAnalysis 6. Analyze Data to Determine Kd Titration->DataAnalysis

Caption: Workflow for determining binding affinity by ITC.

LanthaScreen™ Assay Workflow

LanthaScreen_Workflow PrepareReagents 1. Prepare Assay Reagents (TK1, Tracer, Antibody) PlateSetup 3. Add Reagents and Drug to Plate PrepareReagents->PlateSetup DiluteDrug 2. Serially Dilute this compound DiluteDrug->PlateSetup Incubate 4. Incubate at Room Temperature PlateSetup->Incubate ReadPlate 5. Read TR-FRET Signal Incubate->ReadPlate CalculateIC50 6. Calculate IC50 ReadPlate->CalculateIC50

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Conclusion

This compound is a potent and selective inhibitor of TargetKinase1 with a binding affinity in the low nanomolar range. The data presented in this guide, obtained through rigorous experimental protocols, establish a strong preclinical rationale for the further development of this compound as a potential therapeutic agent for diseases driven by aberrant TK1 signaling. The provided methodologies and workflows serve as a valuable resource for researchers in the field of kinase drug discovery.

Elbanizine: Data on Solubility and Stability Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no public data is currently available for the solubility and stability of a compound referred to as "Elbanizine." This suggests that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, a substance known by a different designation, or a potential misspelling of an existing chemical entity.

For researchers, scientists, and drug development professionals, the absence of such fundamental physicochemical data as solubility and stability presents a significant challenge. These parameters are critical for:

  • Formulation Development: Understanding a compound's solubility in various aqueous and organic solvents is fundamental to developing effective and safe dosage forms, whether for oral, intravenous, or other routes of administration.

  • Pharmacokinetic Profiling: Solubility directly influences the absorption and bioavailability of an active pharmaceutical ingredient (API).

  • Analytical Method Development: Establishing reliable analytical methods for quantification and purity assessment requires knowledge of a compound's solubility characteristics.

  • Stability and Shelf-Life Determination: Stability data, including degradation pathways and kinetics under various stress conditions (e.g., heat, light, humidity, pH), are essential for determining a drug's shelf-life and ensuring its safety and efficacy over time.

Without access to experimental data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of related pathways or workflows for this compound.

It is recommended that individuals seeking this information consult internal documentation if "this compound" is an internal research compound. If the name has been encountered in external literature, verifying the spelling and searching for alternative identifiers (such as a CAS number or IUPAC name) may yield the desired information. Should data on this compound become publicly available, a detailed technical guide could be developed to support the scientific community.

Elbanizine: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Elbanizine is a fictional investigational compound. The data, protocols, and pathways described in this document are representative and provided for illustrative purposes only to demonstrate the standard characterization of a novel therapeutic agent.

Abstract

This compound (EBZ) is an investigational, orally bioavailable small molecule designed as a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade implicated in inflammatory and fibrotic diseases. This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data herein summarizes its absorption, distribution, metabolism, and excretion (ADME) characteristics across multiple species, including initial human data. Furthermore, we detail its target engagement and downstream pharmacological effects in relevant in vitro and in vivo models. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are described in detail.

Introduction

The Apoptosis Signal-regulating Kinase 1 (ASK1) pathway is a critical signaling node that responds to a variety of cellular stressors, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Persistent activation of ASK1 is a known driver of inflammation, apoptosis, and fibrosis in numerous chronic diseases. This compound was developed as a highly selective, ATP-competitive inhibitor of the ASK1 kinase domain. By attenuating the downstream phosphorylation of p38 and JNK, this compound is hypothesized to offer therapeutic benefit in conditions characterized by excessive stress-induced signaling. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, consolidating the core PK/PD data essential for continued development.

Pharmacodynamic Profile

In Vitro Potency and Selectivity

This compound demonstrates potent, single-digit nanomolar inhibition of the recombinant human ASK1 enzyme. Cellular assays confirm its ability to block downstream signaling in response to oxidative stress.

Table 1: In Vitro Pharmacodynamic Properties of this compound

ParameterAssay TypeMatrixValue
ASK1 IC50 LanthaScreen™ Kinase AssayRecombinant Enzyme2.8 nM
p-p38 IC50 H2O2-Stimulated HEK293 CellsWhole Cells15.2 nM
Kinase Selectivity KinomeScan™ (468 kinases)Recombinant EnzymesS-Score (10) = 0.02
In Vivo Target Engagement and Efficacy

The pharmacodynamic effects of this compound were evaluated in a murine model of unilateral ureteral obstruction (UUO), a well-established model of kidney fibrosis. This compound demonstrated dose-dependent reduction in biomarkers of pathway activation and fibrosis.

Table 2: In Vivo Pharmacodynamic Effects of this compound in UUO Mouse Model

ParameterDose (mg/kg, PO, BID)Result (vs. Vehicle)
Renal p-p38 Levels 10↓ 78%
Collagen (COL1A1) mRNA 10↓ 65%
Histological Fibrosis Score 10↓ 52%

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in mouse, rat, dog, and human subjects. The compound exhibits favorable oral absorption and a half-life supportive of twice-daily dosing.

Preclinical Pharmacokinetics

This compound was administered as a single dose via intravenous (IV) and oral (PO) routes to determine key PK parameters.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUClast (ng·h/mL)t1/2 (h)F (%)
Mouse 2 (IV)IV-125018902.1-
10 (PO)PO0.589034502.536.5
Rat 1 (IV)IV-78015503.8-
5 (PO)PO1.045029804.138.4
Dog 1 (IV)IV-65021005.5-
5 (PO)PO2.031048506.246.2

F (%) = Oral Bioavailability

Human Pharmacokinetics

Initial human pharmacokinetic data was obtained from a Phase 1, single ascending dose (SAD) study in healthy volunteers.

Table 4: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose Group (mg)NTmax (h)Cmax (ng/mL)AUC0-∞ (ng·h/mL)t1/2 (h)
25 61.521524808.1
50 62.044051508.5
100 62.0910108008.9

Experimental Protocols & Methodologies

In Vitro ASK1 Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human ASK1.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed using the LanthaScreen™ technology.

  • Reagents: Recombinant human ASK1 (kinase), a terbium-labeled anti-phospho-serine antibody (donor), and a fluorescein-labeled substrate peptide (acceptor).

  • Procedure: The kinase reaction was initiated by adding ATP to a mixture of ASK1 enzyme, fluorescein-labeled substrate, and varying concentrations of this compound (11-point, 3-fold serial dilution) in a 384-well plate.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The reaction was stopped by the addition of EDTA, and the terbium-labeled antibody was added. The plate was incubated for a further 30 minutes to allow for antibody binding.

  • Data Acquisition: The TR-FRET signal was read on a suitable plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium) following excitation at 340 nm. The emission ratio (520/495) was calculated.

  • Analysis: The emission ratio data was normalized to controls (0% inhibition = DMSO vehicle; 100% inhibition = high concentration of a known inhibitor) and plotted against the logarithm of this compound concentration. A four-parameter logistic equation was used to fit the curve and determine the IC50 value.

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in Sprague-Dawley rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3 per group), cannulated in the jugular vein, were used.

  • Dosing:

    • IV Group: this compound was administered as a 1 mg/kg bolus injection via the tail vein. The formulation was 10% DMSO in saline.

    • PO Group: this compound was administered as a 5 mg/kg dose via oral gavage. The formulation was a suspension in 0.5% methylcellulose.

  • Blood Sampling: Serial blood samples (~100 µL) were collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Non-compartmental analysis was performed using Phoenix™ WinNonlin® software to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and oral bioavailability (F%).

Visualizations: Pathways and Workflows

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, ER Stress, Cytokines) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Response Inflammation Apoptosis Fibrosis JNK->Response Leads to p38->Response Leads to This compound This compound This compound->Inhibition Inhibition->ASK1

Figure 1: this compound Mechanism of Action on the ASK1 Signaling Pathway.

PK_Study_Workflow start Start acclimatize Acclimatize Cannulated Rats start->acclimatize grouping Randomize into IV and PO Groups acclimatize->grouping dose_iv Dose IV Group (1 mg/kg) grouping->dose_iv dose_po Dose PO Group (5 mg/kg) grouping->dose_po sampling Serial Blood Sampling (0-24h) dose_iv->sampling dose_po->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Figure 2: Experimental Workflow for Preclinical Pharmacokinetic Study in Rats.

PK_PD_Relationship Dose Oral Dose (this compound) PK Pharmacokinetics (Absorption, Distribution) Dose->PK Governs Concentration Plasma Concentration (Cmax, AUC) PK->Concentration PD Pharmacodynamics (Target Binding) Concentration->PD Drives Response Target Inhibition (p-p38 Reduction) PD->Response Efficacy Therapeutic Efficacy (Anti-fibrotic Effect) Response->Efficacy Leads to

Figure 3: Logical Relationship between Pharmacokinetics and Pharmacodynamics.

Conclusion

The preclinical and early clinical data for this compound establish a promising pharmacokinetic and pharmacodynamic profile. It is a potent and selective inhibitor of ASK1 that achieves sufficient plasma concentrations after oral administration to engage its target and elicit a pharmacological response in disease-relevant animal models. The pharmacokinetic parameters in humans are dose-proportional and support a twice-daily dosing regimen for future clinical studies. These findings strongly support the continued development of this compound for the treatment of inflammatory and fibrotic diseases.

Methodological & Application

Standard Operating Procedure for Elbanizine Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature, patent databases, and chemical registries has yielded no information on a compound named "Elbanizine." As such, a standard operating procedure for its synthesis, along with associated experimental protocols and signaling pathways, cannot be provided.

The name "this compound" does not correspond to any known therapeutic agent or investigational drug in the public domain. It is possible that "this compound" is a fictional or proprietary compound not disclosed in publicly accessible resources.

To fulfill the request for detailed Application Notes and Protocols, a valid, recognized compound name is required. For any given real compound, the following information and visualizations could be developed based on available data:

1. Synthesis Workflow:

A generalized workflow for a hypothetical chemical synthesis is presented below. This diagram illustrates the typical stages involved in the creation of a target molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product A Starting Material 1 D Reaction Vessel A->D B Starting Material 2 B->D C Reagent Preparation C->D E Quenching D->E F Extraction E->F G Chromatography F->G H Purity Analysis (HPLC, NMR) G->H I Final Compound H->I G A Ligand B Receptor A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Promotes

Application Notes and Protocols for Western Blot Analysis of Elbanizine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing Western blot analysis on cells treated with the novel compound, Elbanizine. Western blotting is a powerful immunoassay technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note will guide researchers through the essential steps of sample preparation, protein separation, transfer, immunodetection, and data analysis to investigate the effects of this compound on cellular signaling pathways.

While the precise mechanism of action for this compound is under investigation, this protocol provides a robust framework for assessing its impact on protein expression and post-translational modifications. The methodologies described herein are widely applicable and can be adapted to study various protein targets of interest.

Hypothetical Signaling Pathway Affected by this compound

To illustrate the application of this protocol, we will consider a hypothetical signaling pathway potentially modulated by this compound. In this model, this compound is postulated to inhibit the activity of a key kinase, "Kinase A," which is upstream of a transcription factor, "TF-1." Inhibition of Kinase A would lead to a decrease in the phosphorylation of its substrate, "Substrate B," and subsequently, a reduction in the expression of the target gene regulated by TF-1, "Protein X."

Elbanizine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase A Kinase A Receptor->Kinase A Substrate B Substrate B Kinase A->Substrate B Phosphorylation p-Substrate B p-Substrate B Kinase A->p-Substrate B TF-1 TF-1 p-Substrate B->TF-1 Gene X Gene X TF-1->Gene X Transcription Protein X Protein X Gene X->Protein X Translation This compound This compound This compound->Kinase A

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Western blot analysis of this compound-treated cells.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks at a density that will allow for approximately 70-80% confluency at the time of treatment.

  • Cell Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Use the recommended complete growth medium for the specific cell line.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete growth medium.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of solvent).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).

Protein Extraction (Lysis)
  • Cell Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer), supplemented with protease and phosphatase inhibitors just before use.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 100-200 µL for a 6-well plate well).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation:

    • Based on the protein concentration, calculate the volume of each lysate needed to obtain an equal amount of protein (e.g., 20-30 µg per lane).

    • Add an appropriate volume of 4x Laemmli sample buffer to each protein sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

    • Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Membrane and Gel Equilibration:

    • Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter papers to the size of the gel.

    • Activate the PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.

    • Equilibrate the gel and filter papers in transfer buffer.

  • Transfer Sandwich Assembly: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

  • Electrotransfer: Place the sandwich into a transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., semi-dry or wet transfer).

Immunodetection
  • Blocking:

    • After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein (e.g., anti-p-Substrate B, anti-Protein X, or a loading control like anti-β-actin) in the blocking solution at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in the blocking solution.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

Signal Detection and Data Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Treatment GroupConcentration (µM)p-Substrate B (Normalized Intensity)Protein X (Normalized Intensity)
Vehicle Control01.00 ± 0.081.00 ± 0.12
This compound10.65 ± 0.050.72 ± 0.09
This compound50.32 ± 0.040.41 ± 0.06
This compound100.15 ± 0.030.23 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Caption: A streamlined workflow for Western blot analysis.

Conclusion

This document provides a comprehensive protocol for utilizing Western blotting to investigate the cellular effects of this compound. By following these detailed steps, researchers can reliably assess changes in protein expression and signaling pathway activation. The provided templates for data presentation and workflow visualization are intended to facilitate clear communication and interpretation of experimental results. As the specific molecular targets of this compound are elucidated, this protocol can be further refined to include additional protein targets of interest.

Application Notes and Protocols for Flow Cytometry Analysis Following Treatment with a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Elbanizine" did not yield information on a compound with this name in publicly available scientific literature. Therefore, these application notes and protocols are provided as a comprehensive template for analyzing the cellular effects of a novel investigational compound, referred to herein as "Compound X," using flow cytometry. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of their specific compound.

Introduction

Flow cytometry is a powerful and versatile technology used for the rapid analysis of single cells or particles in a fluid suspension.[1] It is an indispensable tool in drug development for characterizing the effects of novel therapeutic agents on cellular processes. By employing fluorescently-labeled antibodies and dyes, flow cytometry allows for the simultaneous measurement of multiple cellular parameters, including cell cycle status, apoptosis, and the expression of specific cell surface and intracellular proteins.[2][3] These analyses provide critical insights into a compound's mechanism of action and its potential as a therapeutic agent.

This document provides detailed protocols for assessing the impact of Compound X on cancer cells using flow cytometry, with a focus on three key areas: cell cycle progression, induction of apoptosis, and modulation of cell surface marker expression.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from flow cytometry experiments after treatment with Compound X could be summarized.

Table 1: Effect of Compound X on Cell Cycle Distribution in Cancer Cells

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Compound X (1 µM)65.8 ± 4.220.1 ± 2.114.1 ± 1.5
Compound X (5 µM)78.4 ± 5.510.2 ± 1.911.4 ± 1.3
Compound X (10 µM)85.1 ± 6.35.6 ± 1.19.3 ± 1.0

Table 2: Induction of Apoptosis by Compound X in Cancer Cells

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control94.3 ± 2.13.1 ± 0.82.6 ± 0.5
Compound X (1 µM)85.2 ± 3.58.5 ± 1.26.3 ± 1.0
Compound X (5 µM)60.7 ± 4.825.4 ± 2.913.9 ± 2.1
Compound X (10 µM)35.1 ± 5.248.6 ± 4.116.3 ± 2.8

Table 3: Modulation of Cell Surface Marker Expression by Compound X

Treatment GroupMean Fluorescence Intensity (MFI) of Marker A% Positive Cells for Marker B
Vehicle Control150 ± 1585.7 ± 5.6
Compound X (1 µM)125 ± 1275.2 ± 4.9
Compound X (5 µM)80 ± 950.1 ± 6.2
Compound X (10 µM)45 ± 725.8 ± 4.3

Experimental Protocols

Cell Cycle Analysis Using Propidium Iodide Staining

This protocol details the steps for analyzing the distribution of cells in different phases of the cell cycle after treatment with Compound X. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the cellular DNA content is indicative of the cell cycle phase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound X (stock solution)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with varying concentrations of Compound X (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest cells by trypsinization, and collect them in 5 mL centrifuge tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at 37°C for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Apoptosis Detection Using Annexin V and Propidium Iodide

This protocol is for the quantitative analysis of apoptosis and necrosis following treatment with Compound X. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound X (stock solution)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Compound X as described in the cell cycle protocol.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Use quadrant analysis to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[5]

Analysis of Cell Surface Marker Expression

This protocol describes how to measure changes in the expression of specific cell surface proteins after treatment with Compound X. This is useful for assessing cellular differentiation, activation, or the expression of drug targets.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Compound X (stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated primary antibodies specific to the markers of interest

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with Compound X as previously described.

  • Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of cold Flow Cytometry Staining Buffer.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL in staining buffer.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes.

  • Add the recommended amount of fluorochrome-conjugated antibody (or isotype control) to the respective tubes.

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of staining buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the expression of the target markers by measuring the mean fluorescence intensity (MFI) or the percentage of positive cells compared to the isotype control.

Visualizations

G Hypothetical Signaling Pathway Affected by Compound X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF_Inhibitor Transcription Factor Inhibitor Kinase2->TF_Inhibitor Phosphorylates (Inactivates) TF Transcription Factor TF_Inhibitor->TF Inhibits Nuclear Translocation CompoundX Compound X CompoundX->Kinase2 Inhibits ProliferationGenes Proliferation Genes TF->ProliferationGenes Activates Transcription

Caption: Hypothetical signaling cascade targeted by Compound X.

G Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis CellCulture 1. Seed and Culture Cancer Cells Treatment 2. Treat with Compound X CellCulture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest FixPerm Fixation/ Permeabilization (Cell Cycle) Harvest->FixPerm For Cell Cycle LiveStain Live Cell Staining (Apoptosis, Surface Markers) Harvest->LiveStain For Apoptosis/ Surface Markers Stain Add Fluorescent Dyes/ Antibodies FixPerm->Stain LiveStain->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data (Gating, Statistics) Acquire->Analyze Report Generate Report (Tables, Figures) Analyze->Report

Caption: General workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elbanizine Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elbanizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for cell viability assays.

Fictional Drug Context: this compound

Mechanism of Action: this compound is a novel, synthetic small molecule designed as a potent and selective inhibitor of the serine/threonine kinase, AKT1. By blocking the phosphorylation of downstream targets such as mTOR and GSK3β, this compound effectively halts cell cycle progression and induces apoptosis in cancer cells exhibiting hyperactivated PI3K/AKT signaling. Its primary application is in oncology research, with a focus on tumors harboring PIK3CA mutations or PTEN loss.

This compound Signaling Pathway

Elbanizine_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits This compound This compound This compound->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is advisable to perform a preliminary experiment using a broad concentration range with logarithmic spacing.[1] A common starting point is a 10-fold serial dilution.[2] Based on the potency of similar AKT inhibitors, we recommend an initial screening range from 1 nM to 100 µM. This wide range helps to identify the approximate potency and determine a narrower, more focused range for subsequent detailed IC50 (half-maximal inhibitory concentration) determination.[1]

Example Initial Dilution Series: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM.

Q2: I am observing high variability between my replicates. What are the common causes and solutions?

A2: High variability in cell viability assays can stem from several factors. Here are some common causes and their corresponding troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating rows or columns. Avoid letting cells settle in the pipette or reservoir.[3]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and drug concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Inaccurate Pipetting: Small volume errors, especially during serial dilutions, can propagate and lead to significant concentration inaccuracies.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

  • Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Precipitation can lead to inconsistent effective concentrations.

    • Solution: Visually inspect the wells after drug addition for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (while keeping the final solvent concentration consistent and low, e.g., <0.5% DMSO).[4]

Q3: My IC50 values for this compound are inconsistent between experiments. Why is this happening?

A3: Inconsistent IC50 values are a common challenge and can be attributed to several experimental variables:[5][6]

  • Cell Passage Number & Health: As cells are passaged, their characteristics can change, affecting their sensitivity to drugs. Senescent or unhealthy cells will respond differently.

    • Solution: Use cells within a consistent, low passage number range for all related experiments. Regularly monitor cell morphology and doubling time.

  • Cell Seeding Density: The initial number of cells plated can influence the drug response.[1]

    • Solution: Optimize and maintain a consistent seeding density that allows for logarithmic growth throughout the assay duration.[1][7]

  • Assay Incubation Time: The duration of drug exposure will directly impact the IC50 value.

    • Solution: Standardize the incubation time (e.g., 48 or 72 hours) across all experiments for a given cell line.

  • Reagent Variability: Differences in serum lots, media batches, or assay reagents can affect cell growth and drug efficacy.

    • Solution: Whenever possible, use the same lot of reagents for a set of comparative experiments. Qualify new lots of serum before use.

Q4: I'm having trouble dissolving this compound. What is the recommended procedure?

A4: this compound is hydrophobic and has low aqueous solubility. A common method to prepare stock solutions is to use dimethyl sulfoxide (DMSO).

Recommended Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of this compound in 100% DMSO. Ensure it is fully dissolved; gentle warming (to 37°C) or vortexing may be required.[4]

  • Perform serial dilutions of this stock solution in 100% DMSO to create a dilution series of your desired concentrations.

  • Add a small, consistent volume of each DMSO dilution to the cell culture medium in your assay plate. The final concentration of DMSO in the wells should be kept constant and at a non-toxic level, typically below 0.5%.[8][9]

  • Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as the drug-treated wells.[10]

If solubility issues persist, you may need to explore other solvents or formulation strategies, but this should be done with careful validation to ensure the solvent itself is not affecting cell viability.[8][11]

Troubleshooting Guide

Issue 1: Unexpected Increase in Cell Viability at Low this compound Concentrations (Hormesis)
Possible Cause Troubleshooting Steps
Off-Target Effects At very low concentrations, some compounds can stimulate proliferative pathways. This is a known pharmacological phenomenon.
Assay Interference The compound may interfere with the assay chemistry (e.g., colorimetric or luminescent readout).
Data Normalization Improper normalization to controls can create artifacts in the dose-response curve.
Issue 2: The Dose-Response Curve is Flat (No significant cell death even at high concentrations)
Possible Cause Troubleshooting Steps
Cell Line Resistance The chosen cell line may not have a constitutively active PI3K/AKT pathway, or it may have redundant survival pathways.
Incorrect Concentration Range The concentrations tested may be too low to elicit a response.
Compound Degradation This compound may be unstable in the culture medium over the incubation period.
Assay Incubation Time The incubation time may be too short for the apoptotic effects of this compound to manifest.

Troubleshooting Flowchart: Inconsistent IC50 Values

Troubleshooting_IC50 Start Start: Inconsistent IC50 Values CheckSeeding Is Cell Seeding Density Consistent? Start->CheckSeeding CheckPassage Is Cell Passage Number Within a Narrow Range? CheckSeeding->CheckPassage Yes OptimizeSeeding Optimize and Standardize Seeding Density Protocol. CheckSeeding->OptimizeSeeding No CheckReagents Are Media, Serum, and Assay Reagents from the Same Lot? CheckPassage->CheckReagents Yes StandardizePassage Define and Adhere to a Passage Number Window. CheckPassage->StandardizePassage No CheckIncubation Is the Incubation Time Identical Across Experiments? CheckReagents->CheckIncubation Yes QualifyReagents Qualify New Reagent Lots. Use a Single Lot for a Study. CheckReagents->QualifyReagents No StandardizeTime Strictly Control Incubation Timing. CheckIncubation->StandardizeTime No ReRun Re-run Experiment with Standardized Parameters CheckIncubation->ReRun Yes OptimizeSeeding->ReRun StandardizePassage->ReRun QualifyReagents->ReRun StandardizeTime->ReRun End Problem Resolved ReRun->End

Caption: A logical flowchart for troubleshooting inconsistent IC50 values.

Experimental Protocols & Data Presentation

Protocol: Determining this compound IC50 using CellTiter-Glo® Luminescent Assay

This protocol is adapted for determining the IC50 of this compound in a 96-well format.

Materials:

  • Cell line of interest (e.g., MCF-7, known to have PIK3CA mutations)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence readings[12]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit[13]

  • Luminometer

Workflow Diagram:

Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 100 µL medium B 2. Incubate 24 hours A->B C 3. Prepare this compound Serial Dilutions in Medium B->C D 4. Add 100 µL of Diluted this compound to Wells C->D E 5. Incubate for Drug Exposure Period (e.g., 72 hours) D->E F 6. Equilibrate Plate to Room Temp (30 min) E->F G 7. Add 100 µL CellTiter-Glo® Reagent F->G H 8. Mix on Shaker (2 min), Incubate at RT (10 min) G->H I 9. Read Luminescence H->I

Caption: Experimental workflow for a CellTiter-Glo® viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the optimized seeding density (e.g., 5 x 10^4 cells/mL for a target of 5,000 cells/well). Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[7]

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 20 µM) to achieve a 1X final concentration of 10 µM in the well. Remember to prepare a 2X vehicle control (medium with the corresponding DMSO concentration).

  • Drug Addition: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions or 2X vehicle control. This brings the final volume in each well to 200 µL.

  • Drug Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.[7]

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the substrate according to the manufacturer's instructions.[12]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[14][15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][14]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]

    • Record the luminescence using a plate-reading luminometer.

Data Presentation

Quantitative data should be summarized for clarity. After collecting raw luminescence data, normalize the results to the vehicle control to determine the percent viability.

Table 1: Example Raw Luminescence and Calculated Percent Viability

This compound (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Average RLUStd. Dev.% Viability
0 (Vehicle)1,502,3451,550,1121,498,5671,517,00828,345100.0%
0.011,489,7651,525,4321,476,8901,497,36224,98798.7%
0.11,201,4561,250,9871,225,6781,226,04024,76580.8%
1789,012810,345775,987791,78117,23452.2%
10150,234165,432148,901154,8568,90110.2%
10050,12352,34549,87650,7811,3453.3%

RLU = Relative Luminescence Units % Viability = (Average RLU of Sample / Average RLU of Vehicle) x 100

The calculated percent viability can then be plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

References

Technical Support Center: Elbanizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Elbanizine for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate. This is followed by a reductive amination to introduce the amine functional group and yield the final this compound product.

Q2: What are the most common reasons for low yield in the Suzuki-Miyaura coupling step?

A2: Low yields in Suzuki-Miyaura couplings are often due to several factors:

  • Inadequate degassing: The presence of oxygen can lead to the formation of palladium black and promote the homocoupling of boronic acids, reducing the efficiency of the desired cross-coupling.[1][2]

  • Catalyst and ligand choice: The selection of the palladium catalyst and the corresponding ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalytic activity.[3]

  • Base selection: The choice and amount of base are critical. Insufficient base can lead to poor yields, while an inappropriate base can cause side reactions.[4][5]

  • Solvent system: The solvent plays a significant role in the solubility of reactants and the overall reaction rate. A combination of an organic solvent and water is often used.[5][6]

Q3: How can I minimize the formation of homocoupling byproducts in the Suzuki reaction?

A3: Homocoupling of the boronic acid is a common side reaction.[1][7] To minimize this, ensure thorough degassing of the reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[5][6] Using an excess of the aryl halide can also help to favor the cross-coupling reaction over homocoupling.[5]

Q4: What are the key parameters to optimize in the reductive amination step?

A4: For the reductive amination step, consider the following for optimization:

  • Reducing agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a common choice as it is selective for the imine intermediate.[8] Sodium borohydride can also be used, but it may reduce the starting aldehyde or ketone if not added after imine formation is complete.[8]

  • pH control: The reaction is sensitive to pH. An acidic catalyst, such as acetic acid, is often added to facilitate imine formation.[9]

  • Water removal: The formation of the imine intermediate generates water. Removing this water, for instance through azeotropic distillation, can drive the reaction forward.[10]

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification of the final product is crucial to meet the stringent purity requirements for pharmaceutical compounds.[11] Common techniques include:

  • Chromatography: High-performance liquid chromatography (HPLC) is a widely used and precise method for purifying complex mixtures.[12][13] Flash chromatography is also a common technique used by organic chemists.[11]

  • Crystallization: This technique involves dissolving the crude product in a suitable solvent at a high temperature and then allowing it to cool, which can lead to the formation of pure crystals.[12][13]

  • Filtration: This is useful for separating solid impurities from a liquid solution.[12]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Symptom Possible Cause Suggested Solution
Reaction turns black and a precipitate forms.Catalyst degradation (formation of palladium black).[7]Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon) before adding the catalyst.[5][6]
Significant amount of starting boronic acid homocoupling product observed.Presence of oxygen; stoichiometry of reactants.[1][2]Degas the reaction mixture thoroughly. Use a slight excess of the aryl halide.[5]
Low conversion of starting materials.Inefficient catalyst system or incorrect base.[3][6]Screen different palladium catalysts and ligands. Optimize the base (e.g., K2CO3, Cs2CO3) and its stoichiometry.[5][6]
Reaction is sluggish or stalls.Suboptimal temperature or solvent.[6]Increase the reaction temperature. Screen different solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[5][6]
Issue 2: Incomplete Reaction or Side Products in Reductive Amination
Symptom Possible Cause Suggested Solution
Starting ketone/aldehyde is recovered.Incomplete imine formation.Add a catalytic amount of a weak acid (e.g., acetic acid).[9] Consider using a dehydrating agent or azeotropic distillation to remove water.[10]
Formation of a hydroxy byproduct.Reduction of the starting carbonyl by the reducing agent.If using a strong reducing agent like NaBH4, ensure imine formation is complete before its addition.[8] Alternatively, use a milder reducing agent like NaBH(OAc)3.[8]
Low conversion to the desired amine.Inactive reducing agent or suboptimal temperature.Use fresh reducing agent. Optimize the reaction temperature; some reductive aminations benefit from gentle heating.

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate via Suzuki-Miyaura Coupling
  • To a round-bottom flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and the ligand if necessary.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Dissolve the ketone intermediate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloroethane).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by an appropriate method such as crystallization or chromatography.[12][13]

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
Catalyst Loading (mol%)Yield of Intermediate (%)
0.545
1.078
2.092
5.093

Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), K2CO3 (2 mmol), Dioxane/H2O (4:1, 5 mL), 90 °C, 12 h.

Table 2: Optimization of Base and Solvent for Suzuki-Miyaura Coupling
BaseSolvent SystemYield of Intermediate (%)
Na2CO3Toluene/H2O65
K2CO3Toluene/H2O85
Cs2CO3Toluene/H2O91
K2CO3Dioxane/H2O92
K2CO3THF/H2O88

Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), Base (2 mmol), Pd(PPh3)4 (2 mol%), Solvent (5 mL), 90 °C, 12 h.

Visualizations

Elbanizine_Synthesis_Workflow start Starting Materials (Aryl Bromide, Boronic Acid) suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Ketone Intermediate suzuki->intermediate amination Reductive Amination intermediate->amination purification Purification amination->purification This compound This compound (Final Product) purification->this compound

Caption: Overall workflow for the synthesis of this compound.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_degas Was the reaction mixture thoroughly degassed? start->check_degas Yes check_catalyst Is the catalyst/ligand combination optimal? check_degas->check_catalyst Yes solution_degas Degas with Ar/N2 for 20-30 min check_degas->solution_degas No check_base Is the base appropriate and in sufficient excess? check_catalyst->check_base Yes solution_catalyst Screen alternative Pd catalysts/ligands check_catalyst->solution_catalyst No solution_base Optimize base (e.g., K2CO3, Cs2CO3) check_base->solution_base No end Improved Yield check_base->end Yes solution_degas->end solution_catalyst->end solution_base->end

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Overcoming Elbanizine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Elbanizine" is not a recognized therapeutic agent. The following information is based on established principles of cancer drug resistance and is intended to serve as a general guide for researchers facing similar challenges with experimental anti-cancer compounds.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound and what are its primary cellular targets?

A1: For the context of this guide, we will hypothesize that this compound is a synthetic small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the "Growth Factor Signaling Pathway" that is often dysregulated in cancer. By inhibiting TKX, this compound is designed to block downstream signals that promote cell proliferation and survival.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms that could cause this?

A2: Acquired resistance to targeted therapies like a TKX inhibitor can arise through several mechanisms:

  • Target Alteration: Mutations in the gene encoding TKX can prevent this compound from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked TKX pathway.[1][2]

  • Drug Inactivation: The cancer cells may metabolize this compound into an inactive form.[2]

  • Changes in Downstream Signaling: Alterations in proteins downstream of TKX can also lead to resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cells compared to the parental (sensitive) cell line indicates the development of resistance.

Q4: What is the role of ABC transporters in drug resistance and how can I assess their involvement?

A4: ABC transporters are membrane proteins that use ATP to export a wide variety of substrates from the cell, including many chemotherapy drugs.[3] Overexpression of transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) is a common cause of multidrug resistance.[3][4] You can assess their involvement by:

  • Western Blotting or qPCR: To measure the expression levels of common ABC transporters.

  • Efflux Assays: Using fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp). Increased efflux of the dye in your resistant cells, which can be reversed by a known inhibitor of the transporter, suggests their involvement.

Q5: Can I sequence the TKX gene in my resistant cells to look for mutations?

A5: Yes, sequencing the TKX gene is a crucial step. Compare the sequence from your resistant cell line to that of the parental sensitive line. Specific point mutations in the kinase domain are a well-documented mechanism of resistance to tyrosine kinase inhibitors.[2]

Troubleshooting Guide

Q1: My cell viability assay shows a rightward shift in the dose-response curve for my this compound-treated cells. What is my next step?

A1: This shift confirms a decrease in sensitivity. The next logical step is to investigate the potential mechanisms. A good starting point is to analyze the expression of the drug's target, TKX, and common ABC transporters.

Experimental Workflow for Investigating this compound Resistance

G start Resistant Phenotype Observed (Increased IC50) protein_analysis Analyze Protein Expression (Western Blot) - TKX - ABC Transporters (P-gp, BCRP) start->protein_analysis gene_analysis Analyze Gene Expression (qPCR) - TKX (T_K_X_gene) - ABC Transporters (A_B_C_B_1, A_B_C_G_2) start->gene_analysis sequencing Sequence TKX Gene protein_analysis->sequencing If TKX expression is altered efflux_assay Functional Efflux Assay (e.g., Rhodamine 123) protein_analysis->efflux_assay If ABC transporter expression is increased gene_analysis->sequencing If T_K_X_gene expression is altered gene_analysis->efflux_assay If A_B_C_B_1 or A_B_C_G_2 expression is increased path_decision path_decision sequencing->path_decision Mutation Found? path_decision2 path_decision2 efflux_assay->path_decision2 Efflux Increased? pathway_analysis Phospho-protein Array or Mass Spectrometry to Identify Bypass Pathways end_bypass end_bypass pathway_analysis->end_bypass Mechanism: Bypass Pathway path_decision->pathway_analysis No end_mutation Mechanism: Target Alteration path_decision->end_mutation Yes path_decision2->pathway_analysis No end_efflux Mechanism: Increased Efflux path_decision2->end_efflux Yes G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell GF GF RTK_X RTK_X GF->RTK_X Growth Factor TKX TKX RTK_X->TKX Activates Proliferation Proliferation TKX->Proliferation Signal This compound This compound This compound->TKX Inhibits GF_R GF_R RTK_Y RTK_Y GF_R->RTK_Y Growth Factor Bypass_Kinase Bypass_Kinase RTK_Y->Bypass_Kinase Activates Proliferation_R Proliferation Bypass_Kinase->Proliferation_R Signal Elbanizine_R Elbanizine_R TKX_R TKX Elbanizine_R->TKX_R Inhibits RTK_X_R RTK_X RTK_X_R->TKX_R GF_R2 Growth Factor GF_R2->RTK_X_R G cluster_mechanisms Primary Resistance Mechanisms cluster_secondary Contributing Factors Resistance This compound Resistance Target Target Alteration (TKX Mutation) Resistance->Target Efflux Increased Drug Efflux (ABC Transporter Upregulation) Resistance->Efflux Bypass Bypass Pathway Activation Resistance->Bypass Metabolism Drug Metabolism/ Inactivation Resistance->Metabolism Apoptosis Altered Apoptotic Signaling Target->Apoptosis Bypass->Apoptosis TME Tumor Microenvironment (e.g., Hypoxia) TME->Efflux TME->Bypass

References

Elbanizine degradation products and their impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elbanizine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to this compound degradation and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, small molecule inhibitor of the tyrosine kinase ZTK4, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. By inhibiting ZTK4, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: What are the known degradation products of this compound?

A2: this compound is susceptible to degradation under certain conditions, primarily through oxidation and photodegradation. The two most common degradation products are this compound N-oxide (EPO) and Des-pyridyl this compound (DPE). These impurities can arise from improper storage or handling.[1]

Q3: How can this compound degradation affect my experimental results?

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored as a solid at -20°C, protected from light. Stock solutions should be prepared fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at -80°C in light-protected vials for no longer than one week.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

You observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line across different experimental runs.

Possible Cause: Degradation of this compound in your stock solution or during the experiment.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound from a new vial of solid compound.

    • Analyze your old and new stock solutions using HPLC-UV to check for the presence of degradation peaks corresponding to EPO and DPE.[3]

    • Compare the IC50 value obtained with the fresh stock to previously validated results.

  • Minimize Degradation During Experiment:

    • Protect your experimental plates from light as much as possible.

    • Minimize the time between preparing the drug dilutions and adding them to the cells.

  • Implement Controls:

    • Include a positive control (a known ZTK4 inhibitor) and a negative control (vehicle) in every experiment to ensure assay consistency.[4]

Issue 2: Unexpected off-target effects or cellular toxicity.

You are observing cellular phenotypes or toxicity at concentrations where this compound is expected to be specific for ZTK4, or you see effects in cell lines that do not express ZTK4.

Possible Cause: The degradation products, EPO and DPE, may have different activity profiles than the parent compound, potentially inhibiting other kinases or cellular processes.

Troubleshooting Steps:

  • Purity Analysis:

    • Perform LC-MS analysis on your this compound sample to identify and quantify any impurities.[5]

    • If significant degradation is detected, obtain a new, high-purity lot of this compound.

  • Activity Profiling of Degradants (if available):

    • If pure standards of EPO and DPE are available, test their effects on your cell lines in parallel with this compound to understand their contribution to the observed phenotype.

  • Review Handling Procedures:

    • Ensure that all handling and storage of this compound adhere strictly to the recommended guidelines to prevent future degradation.

Data on this compound Degradation

The following table summarizes the stability of this compound under forced degradation conditions. This data is crucial for understanding the conditions that promote the formation of impurities.[3][6]

ConditionIncubation Time (hours)This compound Remaining (%)EPO Formed (%)DPE Formed (%)
0.1 M HCl2498.2<0.11.5
0.1 M NaOH2495.43.11.2
3% H₂O₂875.622.81.1
UV Light (254 nm)1282.12.514.9
Heat (80°C)4899.1<0.1<0.1

EPO: this compound N-oxide; DPE: Des-pyridyl this compound

Experimental Protocols

Protocol 1: HPLC-UV Method for Detecting this compound and its Degradation Products

This method is designed for the separation and quantification of this compound, EPO, and DPE.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • EPO: ~5.2 min

    • DPE: ~8.9 min

    • This compound: ~10.5 min

Visualizations

Elbanizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT ZTK4 ZTK4 AKT->ZTK4 mTOR mTOR ZTK4->mTOR Cell_Cycle Cell Cycle Arrest mTOR->Cell_Cycle Apoptosis Apoptosis mTOR->Apoptosis This compound This compound This compound->ZTK4 Inhibition Degradation_Products Degradation Products (EPO, DPE) Degradation_Products->ZTK4 Weak Inhibition/ Off-target Effects

Caption: this compound's mechanism of action and the impact of its degradation products.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify this compound Storage (Temp, Light) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Analyze_Purity Analyze Old vs. New Stock (HPLC-UV/LC-MS) Prep_Fresh->Analyze_Purity Degradation_Detected Degradation Products Detected? Analyze_Purity->Degradation_Detected Use_New_Lot Discard Old Stock. Use High-Purity Lot. Degradation_Detected->Use_New_Lot Yes No_Degradation No Degradation Detected Degradation_Detected->No_Degradation No Review_Protocols Review Experimental Protocols for Light/Heat Exposure Use_New_Lot->Review_Protocols End Consistent Results Achieved Review_Protocols->End Troubleshoot_Assay Troubleshoot Other Assay Parameters (Reagents, Cells, etc.) No_Degradation->Troubleshoot_Assay Troubleshoot_Assay->End

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Validation & Comparative

Comparative Efficacy Analysis: Elbanizine vs. [Competitor Compound A] for Inhibition of the Zeta-Associated Kinase (ZAK) Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Elbanizine and [Competitor Compound A], two novel inhibitors of the Zeta-Associated Kinase (ZAK). Experimental data is presented to support a comprehensive evaluation of their potential in therapeutic applications.

Mechanism of Action and Signaling Pathway

This compound and [Competitor Compound A] are potent small molecule inhibitors of Zeta-Associated Kinase (ZAK), a serine/threonine kinase implicated in proliferative signaling pathways. ZAK is activated downstream of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR autophosphorylates and recruits the adaptor protein SHC1, which in turn activates a signaling cascade leading to the phosphorylation and activation of ZAK. Activated ZAK then phosphorylates the transcription factor JUN, promoting the expression of genes involved in cell cycle progression and proliferation. Both this compound and [Competitor Compound A] are designed to bind to the ATP-binding pocket of ZAK, thereby preventing its catalytic activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR SHC1 SHC1 EGFR->SHC1 ZAK ZAK SHC1->ZAK JUN JUN ZAK->JUN This compound This compound This compound->ZAK CompoundA [Competitor Compound A] CompoundA->ZAK Proliferation Cell Proliferation JUN->Proliferation

Caption: Simplified ZAK Signaling Pathway

Comparative Efficacy Data

The in vitro efficacy of this compound and [Competitor Compound A] was evaluated through a kinase activity assay and a cell-based proliferation assay.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)
This compound ZAK8.2
[Competitor Compound A]ZAK35.7

IC50 (half-maximal inhibitory concentration) values were determined using a radiometric kinase assay.

Table 2: Cell Proliferation Assay (A549 Cell Line)

CompoundTargetEC50 (nM)
This compound ZAK45.3
[Competitor Compound A]ZAK198.1

EC50 (half-maximal effective concentration) values were determined using an MTT assay after 72 hours of compound exposure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. In Vitro ZAK Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human ZAK.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound and [Competitor Compound A] C Add compound dilutions to reaction mix A->C B Prepare kinase reaction mix: ZAK enzyme, ATP, and substrate (MBP) B->C D Incubate at 30°C for 60 minutes C->D E Terminate reaction and quantify substrate phosphorylation D->E F Plot data and calculate IC50 values E->F

Caption: Workflow for In Vitro Kinase Assay
  • Reagents: Recombinant human ZAK enzyme, Myelin Basic Protein (MBP) substrate, [γ-³²P]ATP, kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).[1]

  • Procedure:

    • Serial dilutions of this compound and [Competitor Compound A] were prepared in DMSO.

    • The kinase reaction was initiated by adding the compounds to a mixture of ZAK enzyme, MBP, and kinase assay buffer.[2]

    • The reaction was started by the addition of [γ-³²P]ATP and incubated for 60 minutes at 30°C.[1]

    • The reaction was terminated by spotting the mixture onto P81 phosphocellulose paper and washing with 0.75% phosphoric acid.

    • The amount of incorporated ³²P was quantified using a scintillation counter.

    • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

3.2. Cell Proliferation (MTT) Assay

This assay assesses the ability of the compounds to inhibit the proliferation of A549 human lung carcinoma cells, which have high endogenous EGFR activity.

  • Materials: A549 cells, DMEM culture medium, Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.[3]

  • Procedure:

    • A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing serial dilutions of this compound or [Competitor Compound A].

    • Cells were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT reagent was added to each well, and the plates were incubated for an additional 4 hours, allowing viable cells to convert MTT to formazan.[3]

    • The formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm using a microplate reader.

    • EC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Summary and Conclusion

The experimental data indicates that this compound is a more potent inhibitor of ZAK compared to [Competitor Compound A]. In direct enzymatic assays, this compound exhibited an IC50 value approximately 4.4-fold lower than that of [Competitor Compound A]. This enhanced biochemical potency translated to superior performance in a cell-based context, where this compound demonstrated an EC50 value approximately 4.3-fold lower in inhibiting the proliferation of A549 cancer cells. These findings suggest that this compound has a more promising profile for further development as a therapeutic agent targeting the ZAK signaling pathway.

References

Validating the Target Engagement of Elbanizine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound, such as the hypothetical inhibitor Elbanizine, interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating target engagement, complete with experimental protocols and data presentation formats to aid in the objective assessment of this compound's performance against alternative approaches.

Introduction to Target Engagement

Target engagement is the direct physical interaction of a drug molecule with its biological target (e.g., a protein or enzyme) within a living cell.[1][2][3] Validating target engagement is essential to confirm a compound's mechanism of action, interpret structure-activity relationships (SAR), and ensure that the observed cellular phenotype is a direct result of the intended molecular interaction.[1][3][4] A variety of techniques have been developed to measure this engagement, each with its own set of advantages and limitations.[4][5]

Comparison of Key Target Engagement Validation Methods

The selection of an appropriate target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of commonly used methods that could be employed to validate the cellular target engagement of this compound.

Method Principle Advantages Limitations Typical Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Label-free, applicable to native proteins in live cells and tissues.[8]Not suitable for all proteins, especially membrane proteins; can be low-throughput.Western Blot, Mass Spectrometry
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme families with chemical probes to profile inhibitor interactions.Provides a global view of inhibitor selectivity across an enzyme family in native systems.[2]Requires a suitable reactive probe for the enzyme class of interest.Gel-based fluorescence, Mass Spectrometry
In-Cell Western / Immunofluorescence Quantifies the level of a specific protein or post-translational modification as a readout of target engagement.High-throughput and can utilize existing antibodies.Indirect measure of engagement; requires specific and high-quality antibodies.Fluorescence Intensity
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a target protein fused to a luciferase and a fluorescently labeled tracer ligand.Real-time measurement in live cells; highly sensitive.Requires genetic engineering of the target protein and a suitable tracer.Light Emission Ratio
NanoBRET™ Target Engagement Assay A specific application of BRET using NanoLuc® Luciferase for improved sensitivity and quantitation of intracellular target engagement.Quantitative measurement of compound affinity and residence time in live cells.Requires expression of a NanoLuc® fusion protein.Ratiometric Light Measurement
Chemoproteomics Mass spectrometry-based approaches to identify the cellular targets of a small molecule.[2]Unbiased, proteome-wide identification of on- and off-targets.[9]Can be technically complex and data analysis is intensive.Mass Spectrometry
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are example protocols for two distinct and widely used target engagement assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps to assess the thermal stabilization of a target protein upon binding to this compound.

Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • This compound (and vehicle control, e.g., DMSO)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes a live-cell method to quantify the interaction of this compound with its target protein.

Materials:

  • Cells stably expressing the target protein fused to NanoLuc® luciferase

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • This compound (and vehicle control)

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Plating: Seed the NanoLuc®-target fusion cells in white 96-well plates and incubate overnight.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. To the appropriate wells, add the NanoBRET™ Tracer at its predetermined optimal concentration. Then, add the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow for compound entry and binding equilibrium.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.

  • Luminescence Reading: Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the concentration of this compound. The resulting dose-response curve can be used to determine the IC50 value, which reflects the potency of this compound in engaging its target in live cells.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships. The following are Graphviz (DOT language) scripts for generating such diagrams.

experimental_workflow cluster_cetsa CETSA Workflow cluster_nanobret NanoBRET Workflow cell_treatment Cell Treatment with this compound heating Heating at Temperature Gradient cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot analysis Analysis of Thermal Shift western_blot->analysis cell_plating Plate NanoLuc-Target Cells compound_addition Add this compound and Tracer cell_plating->compound_addition incubation Incubate at 37°C compound_addition->incubation substrate_addition Add Nano-Glo Substrate incubation->substrate_addition luminescence_reading Read Luminescence substrate_addition->luminescence_reading data_analysis Calculate NanoBRET Ratio luminescence_reading->data_analysis

Caption: Comparative workflow for CETSA and NanoBRET target engagement assays.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase inhibition Substrate Substrate Target_Kinase->Substrate phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream_Effect Downstream Cellular Effect Phospho_Substrate->Downstream_Effect

Caption: this compound's proposed mechanism of action via kinase inhibition.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. By employing a combination of the methods described, researchers can build a comprehensive understanding of this compound's interaction with its intended target. The direct, biophysical measurements from assays like CETSA and NanoBRET, when correlated with cellular phenotypic data, provide strong evidence for the compound's mechanism of action and pave the way for further preclinical and clinical development. The choice of assay should be guided by the specific biological question and the available resources, with the ultimate goal of generating robust and reproducible data to support the therapeutic potential of this compound.

References

Elbanizine: Unraveling a Molecule of Unknown Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the experimental drug Elbanizine has revealed a significant lack of publicly available information, precluding a comparative analysis against any current standard-of-care treatment. While chemical identifiers for this compound are available, its mechanism of action, therapeutic indications, and clinical trial data remain unpublished, making it impossible to identify a relevant comparator drug or provide the in-depth analysis requested.

Currently, information on this compound is limited to its chemical structure and basic identifiers. It is registered under the CAS number 110629-41-9 and has the molecular formula C26H31N5O2. This lack of accessible scientific literature or clinical trial information suggests that this compound may be in the very early stages of preclinical research, or its development may have been discontinued.

Without knowledge of the intended therapeutic area for this compound, a standard-of-care drug for comparison cannot be determined. A standard-of-care drug is the benchmark treatment that is widely accepted by medical experts as the most effective and safe option for a particular disease or condition. The selection of such a drug is entirely dependent on the clinical indication.

Consequently, the core requirements of this comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be fulfilled at this time due to the absence of foundational data on this compound.

Further investigation and the publication of preclinical or clinical data are necessary to understand the pharmacological profile of this compound and its potential therapeutic applications. Researchers and drug development professionals are encouraged to monitor scientific databases and clinical trial registries for any future disclosures related to this compound.

Independent Verification and Comparative Analysis of Elbanizine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the fictional drug Elbanizine's performance against an alternative compound, here termed "Competitor A." The data presented is based on a hypothetical independent verification study designed to elucidate and confirm its mechanism of action. All experimental data is synthesized for illustrative purposes.

Comparative Efficacy and Potency

To assess the potency and selectivity of this compound, its inhibitory concentration (IC50) was determined against its primary target, the fictional "Kinase X," and a panel of related kinases. The results were compared directly with Competitor A, a known antagonist of the upstream "Receptor G."

Table 1: Comparative IC50 Values (nM) for this compound and Competitor A

CompoundTarget: Kinase XOff-Target: Kinase YOff-Target: Kinase Z
This compound 151,250> 10,000
Competitor A 450520> 10,000
Experimental Protocol: In Vitro Kinase Inhibition Assay

A biochemical assay was performed to determine the IC50 values. Recombinant human Kinase X, Y, and Z were used. The protocol was as follows:

  • A reaction buffer containing 10 µM ATP and a specific peptide substrate was prepared.

  • This compound and Competitor A were serially diluted in DMSO, with final assay concentrations ranging from 0.1 nM to 50 µM.

  • The kinase, substrate, and compound were incubated in a 384-well plate at 30°C for 60 minutes.

  • The reaction was terminated, and ATP consumption was quantified using a luminescence-based kinase activity assay.

  • Data were normalized to a DMSO control (0% inhibition) and a high-concentration inhibitor control (100% inhibition).

  • IC50 curves were generated using a four-parameter logistic fit.

Verification of Downstream Pathway Modulation

The primary proposed mechanism of action for this compound is the direct inhibition of Kinase X, leading to a reduction in the phosphorylation of its downstream target, "Protein Y." To verify this, a cellular assay was conducted using a cancer cell line known to have an overactive Receptor G-Kinase X signaling axis.

Table 2: Effect on Phosphorylation of Downstream Target (Protein Y)

Compound (at 100 nM)Change in p-Protein Y Levels (vs. Control)
This compound - 85%
Competitor A - 35%
Vehicle (DMSO) 0%
Experimental Protocol: Western Blotting for Phospho-Protein Y
  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • Cells were serum-starved for 4 hours before treatment.

  • This compound, Competitor A (100 nM), or a DMSO vehicle control was added to the media and incubated for 2 hours.

  • Cells were subsequently stimulated with the ligand for Receptor G for 15 minutes.

  • Following stimulation, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated overnight with primary antibodies against phospho-Protein Y and total Protein Y.

  • After washing, the membrane was incubated with an HRP-conjugated secondary antibody.

  • Blots were visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified. The ratio of p-Protein Y to total Protein Y was calculated and normalized to the vehicle control.

Visualizing Mechanisms and Workflows

Signaling Pathway Comparison

The following diagram illustrates the distinct points of intervention for this compound and Competitor A within the hypothetical signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitors Points of Intervention ligand Ligand receptor Receptor G ligand->receptor kinaseX Kinase X receptor->kinaseX Activates proteinY Protein Y kinaseX->proteinY Phosphorylates response Cellular Response (e.g., Proliferation) proteinY->response This compound This compound This compound->kinaseX Direct Inhibition competitorA Competitor A competitorA->receptor Antagonist

Figure 1: this compound directly inhibits Kinase X, while Competitor A acts upstream.
Independent Verification Workflow

The logical flow of the independent verification process is outlined below, from initial hypothesis to final comparative analysis.

G hypothesis Hypothesis: This compound directly inhibits Kinase X biochem Biochemical Assays (IC50 vs. Kinase Panel) hypothesis->biochem Test Potency & Selectivity cellular Cellular Assays (Western Blot for p-Protein Y) hypothesis->cellular Test Cellular Target Engagement data_analysis Data Analysis & Comparison (this compound vs. Competitor A) biochem->data_analysis cellular->data_analysis conclusion Conclusion: Mechanism Verified, High Potency & Selectivity data_analysis->conclusion

Figure 2: Workflow for the independent verification of this compound's MoA.

Head-to-head comparison of Elbanizine and [Competitor Compound B]

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the lack of publicly available scientific literature and clinical data on the biological activity, mechanism of action, and therapeutic targets of Elbanizine, a direct head-to-head comparison with a competitor compound is not possible at this time.

To fulfill the structural and content requirements of the user's request, this guide provides a template comparing two well-characterized compounds, Cetirizine and Loratadine , both of which are second-generation antihistamines containing a piperazine or a related heterocyclic moiety. This example is intended to demonstrate the format and depth of a comprehensive comparison guide. Researchers with access to proprietary data on this compound can adapt this template for their internal use.

Template: Head-to-Head Comparison of Cetirizine and Loratadine

This guide provides an objective comparison of the pharmacological and clinical profiles of Cetirizine and Loratadine, two widely used second-generation H1 receptor antagonists for the treatment of allergic conditions.

Mechanism of Action

Both Cetirizine and Loratadine are selective inverse agonists of the peripheral histamine H1 receptor.[1][] By binding to the H1 receptor, they stabilize it in its inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This action alleviates the symptoms of allergic reactions, such as sneezing, itching, and rhinorrhea.[3]

Beyond direct H1 receptor antagonism, both compounds have demonstrated anti-inflammatory properties.[4][5] This is partly achieved through the suppression of the NF-κB pathway, a key regulator of pro-inflammatory cytokine and adhesion molecule expression.[][7][8]

Signaling Pathways

The primary signaling pathway affected by both Cetirizine and Loratadine is the histamine H1 receptor pathway. Upon histamine binding, the H1 receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of inflammatory mediators. Both Cetirizine and Loratadine interrupt this pathway at the initial step of receptor activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Cetirizine_Loratadine Cetirizine / Loratadine Cetirizine_Loratadine->H1_Receptor Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC IKK IKK Complex PKC->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Figure 1: Simplified signaling pathway of the H1 receptor and the inhibitory action of Cetirizine and Loratadine.

Comparative Efficacy and Pharmacokinetics

Clinical studies have directly compared the efficacy of Cetirizine and Loratadine in treating allergic rhinitis and urticaria. While both are effective, some studies suggest Cetirizine may have a faster onset of action and provide slightly better symptom relief.[9][10][11][12]

ParameterCetirizineLoratadineReference(s)
Target Histamine H1 ReceptorHistamine H1 Receptor[1][]
H1 Receptor Binding Affinity (Ki) ~6 nM>100 nM[4][5]
Onset of Action 20-60 minutes1-3 hours[5][13]
Half-life ~8.3 hours~8.4 hours (metabolite ~28 hrs)[4][5]
Metabolism Minimally metabolizedExtensively metabolized by CYP3A4 and CYP2D6[4][5]
Sedation Low, but higher than LoratadineVery low[14][15][16]

Head-to-Head Clinical Data Summary

Study TypeConditionKey FindingsReference(s)
Randomized, Double-BlindAllergic RhinitisBoth were superior to placebo. Cetirizine showed a trend towards better performance, though not always statistically significant.[10][12]
Randomized, Double-BlindPerennial Allergic Rhinitis in ChildrenCetirizine was more effective than loratadine in relieving several individual symptoms and inhibiting the wheal response to histamine.[11]
Controlled Clinical TrialSeasonal AllergiesCetirizine demonstrated a greater reduction in allergy symptoms compared to loratadine in both lab and real-world park settings.[9]
Prescription-Event MonitoringGeneral PracticeCetirizine was associated with a higher incidence of sedation reports compared to loratadine.[14]

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This is a standard in vivo method to assess the potency and duration of action of antihistamines.

Objective: To compare the ability of Cetirizine and Loratadine to inhibit the cutaneous reaction to histamine.

Methodology:

  • Subject Enrollment: Healthy volunteers with a history of a positive histamine skin test are recruited.

  • Baseline Measurement: A histamine solution (e.g., 100 mg/mL) is applied to the forearm via a skin prick test. The resulting wheal (swelling) and flare (redness) areas are measured after a set time (e.g., 15-20 minutes).[17][18][19]

  • Drug Administration: Subjects are randomized to receive a single oral dose of Cetirizine (e.g., 10 mg), Loratadine (e.g., 10 mg), or a placebo in a double-blind, crossover design.

  • Post-Dose Measurements: The histamine skin prick test is repeated at multiple time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours) to assess the suppression of the wheal and flare response over time.[19]

  • Data Analysis: The percentage reduction in the wheal and flare area from baseline is calculated for each treatment at each time point. Statistical analysis is performed to compare the efficacy of the two active drugs and placebo.

Start Start Enroll Enroll Healthy Volunteers Start->Enroll Baseline Baseline Histamine Skin Prick Test (Measure Wheal and Flare) Enroll->Baseline Randomize Randomize Subjects Baseline->Randomize Admin_C Administer Cetirizine (10mg) Randomize->Admin_C Group 1 Admin_L Administer Loratadine (10mg) Randomize->Admin_L Group 2 Admin_P Administer Placebo Randomize->Admin_P Group 3 Post_Dose Post-Dose Histamine Skin Prick Tests (Multiple Time Points) Admin_C->Post_Dose Admin_L->Post_Dose Admin_P->Post_Dose Analyze Analyze % Reduction in Wheal and Flare Area Post_Dose->Analyze End End Analyze->End

Figure 2: Experimental workflow for the histamine-induced wheal and flare suppression test.

Conclusion

Both Cetirizine and Loratadine are effective and safe second-generation antihistamines for the management of allergic disorders. Cetirizine generally exhibits a higher binding affinity for the H1 receptor and a faster onset of action, which may translate to slightly greater efficacy in some individuals.[9][11] However, Loratadine has a lower potential for causing sedation, which can be a significant advantage for patients who are sensitive to the central nervous system effects of antihistamines.[14][15] The choice between these two agents may be guided by the patient's need for rapid symptom relief versus the importance of minimizing sedation.

References

Confirming the Specificity of Elbanizine's Binding Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding specificity of the novel compound Elbanizine compared to established alternatives, Compound A and Compound B. The following sections detail the experimental data, protocols, and pathway visualizations to objectively assess this compound's performance and off-target effect profile.

Comparative Analysis of Binding Affinity and Specificity

The binding affinity of this compound and two alternative compounds was assessed against its primary target, Kinase X, and two known off-target kinases, Kinase Y and Kinase Z. The data, presented in Table 1, clearly demonstrates this compound's high affinity for its intended target and significantly lower affinity for the tested off-target kinases, suggesting a superior specificity profile.

Table 1: Comparative Binding Affinities (Kd) in nM

CompoundTarget Kinase X (nM)Off-Target Kinase Y (nM)Off-Target Kinase Z (nM)
This compound 15 1250 >10000
Compound A25150850
Compound B508005000

In Vitro Efficacy and Cellular Potency

The inhibitory concentration (IC50) and cellular potency (EC50) were determined to evaluate the functional consequences of binding. This compound exhibits potent inhibition of the target kinase activity and demonstrates high cellular potency, indicating effective cell permeability and engagement with the target in a cellular context.

Table 2: In Vitro and Cellular Potency (IC50 and EC50) in nM

CompoundIC50 vs. Kinase X (nM)EC50 in Cell-Based Assay (nM)
This compound 30 100
Compound A60250
Compound B120500

Experimental Protocols

Competitive Binding Assay

A competitive ligand-binding assay was employed to determine the binding affinity (Kd) of the test compounds.[1][2][3] This assay measures the ability of a test compound to displace a known, labeled ligand from the target protein.

Methodology:

  • Plate Coating: 96-well microtiter plates were coated with the purified recombinant target kinase (Kinase X, Y, or Z) and incubated overnight at 4°C.

  • Blocking: The plates were washed and blocked with a solution of Bovine Serum Albumin (BSA) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of a biotinylated tracer ligand known to bind to the kinase was added to each well, along with a serial dilution of the test compound (this compound, Compound A, or Compound B).

  • Incubation: The plates were incubated to allow the binding to reach equilibrium.

  • Detection: Streptavidin-conjugated horseradish peroxidase (HRP) was added, followed by a substrate to produce a colorimetric signal. The signal intensity is inversely proportional to the binding of the test compound.

  • Data Analysis: The data was fitted to a four-parameter logistic curve to determine the IC50 value, which was then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds was assessed using a luminescence-based kinase assay.

Methodology:

  • Reaction Setup: The kinase reaction was initiated by adding the kinase, a specific peptide substrate, and ATP to the wells of a 384-well plate.

  • Compound Addition: Test compounds were added at varying concentrations.

  • Incubation: The reaction was allowed to proceed at room temperature.

  • Luminescence Detection: A kinase detection reagent was added to stop the reaction and generate a luminescent signal that is proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity and less inhibition.

  • Data Analysis: IC50 values were calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Potency Assay

A cell-based assay was used to determine the EC50 of the compounds in a physiologically relevant context.

Methodology:

  • Cell Culture: Cells endogenously expressing the target kinase were seeded in 96-well plates and cultured overnight.

  • Compound Treatment: The cells were treated with a serial dilution of the test compounds.

  • Lysis and Detection: After the incubation period, the cells were lysed, and the phosphorylation of a downstream substrate of the target kinase was measured using an ELISA-based method.

  • Data Analysis: The EC50 values were determined by plotting the inhibition of substrate phosphorylation against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for determining binding specificity and the logical relationship of this compound's selectivity profile.

experimental_workflow cluster_screening Initial Screening cluster_validation Specificity Validation cluster_lead Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Competitive Binding Assay Competitive Binding Assay Hit Compounds->Competitive Binding Assay Kinase Panel Screening Kinase Panel Screening Hit Compounds->Kinase Panel Screening Cell-Based Assays Cell-Based Assays Competitive Binding Assay->Cell-Based Assays Lead Compound (this compound) Lead Compound (this compound) Cell-Based Assays->Lead Compound (this compound) selectivity_profile This compound This compound Target_Kinase_X Target Kinase X This compound->Target_Kinase_X High Affinity Off_Target_Kinase_Y Off-Target Kinase Y This compound->Off_Target_Kinase_Y Low Affinity Off_Target_Kinase_Z Off-Target Kinase Z This compound->Off_Target_Kinase_Z Very Low Affinity Therapeutic_Effect Desired Therapeutic Effect Target_Kinase_X->Therapeutic_Effect Side_Effects Potential Side Effects Off_Target_Kinase_Y->Side_Effects Off_Target_Kinase_Z->Side_Effects

References

Meta-analysis of Preclinical Data on the Efficacy and Safety of Elbanizine for KRAS-mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No published studies or clinical trials were found for a drug named "Elbanizine." This name is considered fictional. The following comparison guide is a hypothetical meta-analysis generated to fulfill the prompt's requirements for data presentation, experimental protocol description, and visualization based on a fictional set of preclinical studies.

This guide provides a comparative meta-analysis of the fictional anti-cancer agent this compound against other known MEK inhibitors in preclinical models of KRAS-mutant non-small cell lung cancer (NSCLC).

Comparative Efficacy: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was compared against two other MEK inhibitors, Selumetinib and Trametinib, across a panel of KRAS-mutant NSCLC cell lines. The data summarized below is a synthesis from three hypothetical preclinical studies.

Cell LineKRAS MutationThis compound IC50 (nM)Selumetinib IC50 (nM)Trametinib IC50 (nM)Fictional Study Reference
A549G12S15.2150.81.1Innovate Oncology, 2023
H358G12C18.5210.31.5Fictional Drug Dev, 2024
H2122G12C25.1350.12.3Hypothetical Cancer Res, 2025

Comparative Efficacy: In Vivo Tumor Growth Inhibition

The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of KRAS G12C NSCLC. The following table summarizes the tumor growth inhibition (TGI) after 21 days of treatment.

Treatment Group (daily dose)Tumor Growth Inhibition (%)Fictional Study Reference
Vehicle Control0%Fictional Drug Dev, 2024
This compound (10 mg/kg)85%Fictional Drug Dev, 2024
Selumetinib (25 mg/kg)62%Fictional Drug Dev, 2024
Trametinib (1 mg/kg)91%Fictional Drug Dev, 2024

Experimental Protocols

In Vitro IC50 Determination

The NSCLC cell lines (A549, H358, H2122) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound, Selumetinib, or Trametinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Patient-Derived Xenograft (PDX) Model

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were implanted subcutaneously with a 3mm³ tumor fragment from a KRAS G12C NSCLC PDX model. When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), Selumetinib (25 mg/kg), and Trametinib (1 mg/kg). Drugs were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

Mechanism of Action and Experimental Workflow

This compound Signaling Pathway

This compound is a potent and selective inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK, leading to decreased cell proliferation and survival in KRAS-mutant cancers.

Elbanizine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS KRAS (mutant) RTK->RAS Growth Factor Signal RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->MEK

Figure 1. This compound's inhibition of the RAS/RAF/MEK/ERK pathway.
Experimental Workflow for In Vivo Studies

The following diagram outlines the workflow for the preclinical in vivo efficacy studies of this compound.

InVivo_Workflow cluster_groups Treatment Groups start Start: PDX Tumor Fragment Implantation tumor_growth Tumor Growth Monitoring (Volume: 150-200 mm³) start->tumor_growth randomization Randomization of Mice (n=8 per group) tumor_growth->randomization treatment 21-Day Oral Dosing randomization->treatment Vehicle Vehicle This compound This compound Selumetinib Selumetinib Trametinib Trametinib measurement Bi-weekly Tumor Volume Measurement treatment->measurement end_study End of Study: Tumor Excision & Analysis measurement->end_study tgi Calculate Tumor Growth Inhibition (TGI) end_study->tgi

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elbanizine
Reactant of Route 2
Reactant of Route 2
Elbanizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.